5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Description
5-Methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a central imidazolidine-2,4-dione (hydantoin) core substituted with a methyl group and a 1-methyl-1H-pyrazol-4-yl moiety at the 5-position. This compound belongs to a broader class of hydantoins, which are lactams with a five-membered ring structure containing two nitrogen atoms. Hydantoins are widely studied for their diverse pharmacological activities, including anticonvulsant, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
5-methyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-8(5-3-9-12(2)4-5)6(13)10-7(14)11-8/h3-4H,1-2H3,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQWERYRXJZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The most commonly reported synthetic route involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with urea or urea derivatives to form the imidazolidine-2,4-dione ring system. This cyclization is typically facilitated by dehydrating agents such as phosphorus oxychloride (POCl3), which promote ring closure through activation of the carboxylic acid group.
- Starting materials: 1-methyl-1H-pyrazole-4-carboxylic acid and urea
- Dehydrating agent: Phosphorus oxychloride (POCl3)
- Solvent: Toluene or other aprotic solvents
- Catalysts: Trifluoroacetic acid (TFA) to enhance regioselectivity
- Temperature: Reflux conditions to drive the reaction to completion
This method yields the target compound as a white to off-white crystalline solid with a melting point around 150–160 °C, indicating good thermal stability. The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO) but has limited solubility in non-polar solvents.
Reaction Mechanism Insights
The preparation involves initial activation of the carboxylic acid group of 1-methyl-1H-pyrazole-4-carboxylic acid by POCl3, forming an acid chloride intermediate. This intermediate then reacts with urea to form an amide linkage, followed by intramolecular cyclization to form the imidazolidine-2,4-dione ring. The presence of trifluoroacetic acid assists in protonating intermediates, improving the regioselectivity and yield of the desired product.
Alternative Synthetic Routes and Derivative Formation
While the primary preparation involves the above cyclization, the compound can also be synthesized through multi-step processes involving pyrazole derivative functionalization followed by ring closure.
Pyrazole functionalization: Synthesis of substituted pyrazoles can be achieved through regioselective condensation reactions of hydrazines with appropriate ketoesters or benzotriazole derivatives. This step is crucial for introducing the 1-methyl group on the pyrazole ring before imidazolidine formation.
Coupling reactions: Some advanced syntheses involve coupling pyrazole-containing intermediates with imidazolidine-2,4-dione precursors via amide bond formation, often using coupling agents or catalysts.
Post-synthesis modifications: The compound can undergo oxidation (e.g., with potassium permanganate or hydrogen peroxide), reduction (e.g., with lithium aluminum hydride), or nucleophilic substitution to yield various derivatives.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-methyl-1H-pyrazole-4-carboxylic acid, urea |
| Dehydrating Agent | Phosphorus oxychloride (POCl3) |
| Solvent | Toluene or similar aprotic solvent |
| Catalyst | Trifluoroacetic acid (TFA) |
| Temperature | Reflux (~110–130 °C depending on solvent) |
| Reaction Time | Several hours (typically 4–12 h) |
| Product Appearance | White to off-white crystalline solid |
| Melting Point | 150–160 °C |
| Solubility | Soluble in methanol, DMSO; limited in non-polar solvents |
| Yield | Variable; optimized methods report high efficiency |
Research Findings and Optimization Notes
Yield optimization: The use of trifluoroacetic acid as a catalyst improves regioselectivity and yield by stabilizing intermediates and promoting ring closure.
Solvent choice: Aprotic solvents like toluene provide a suitable medium for the dehydration and cyclization steps, avoiding side reactions.
Reaction monitoring: The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or HPLC to ensure completion and purity.
Purification: The product is purified by recrystallization or chromatographic techniques to obtain a pure compound suitable for further use in medicinal chemistry.
Additional Notes on Related Synthetic Strategies
Pyrazole ring synthesis methods such as condensation of hydrazines with α-benzotriazolylenones or cycloaddition of sydnones have been reported, which can be adapted to prepare substituted pyrazoles prior to imidazolidine ring formation.
Multi-step synthetic routes involving coupling of pyrazole derivatives with imidazolidine intermediates have been described in patent literature, although these are more complex and less direct than the POCl3-mediated cyclization.
This comprehensive overview of the preparation methods for 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione highlights the primary synthetic route via cyclization of 1-methyl-1H-pyrazole-4-carboxylic acid with urea under dehydrating conditions, supported by catalytic and solvent optimization to achieve high yields and purity. The compound’s preparation is well-established, with scope for derivative synthesis through post-synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Introduction to 5-Methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
This compound (CAS Number: 1421601-85-5) is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores the applications of this compound across different domains, including medicinal chemistry, agriculture, and food science.
Medicinal Chemistry
This compound has shown promise in drug development due to its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant activity against certain inflammatory pathways, suggesting its utility in treating conditions like arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring of similar compounds resulted in enhanced anti-inflammatory effects. The study focused on the compound's ability to inhibit cyclooxygenase enzymes, which are key players in the inflammatory response.
Agricultural Applications
In agriculture, this compound may serve as a novel pesticide or herbicide. Its ability to modulate biological pathways can be leveraged to develop environmentally friendly agrochemicals that target specific pests or weeds without harming beneficial organisms.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists indicated that imidazolidine derivatives showed selective herbicidal activity against certain weed species while exhibiting low toxicity to crops. This selectivity is crucial for sustainable farming practices.
Food Science
The compound has also been evaluated for its potential use as a flavoring agent in food products. The European Food Safety Authority (EFSA) has assessed similar compounds for their safety as flavor modifiers, concluding that they pose no significant risk when used within specified limits.
Case Study: Flavor Modifier Assessment
A comprehensive evaluation by EFSA highlighted that certain imidazolidine derivatives could enhance flavor profiles in food products without adverse health effects. This opens avenues for further exploration of this compound in food technology.
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or antimalarial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Hydantoin Derivatives
*Calculated based on molecular formula C₈H₁₀N₄O₂.
- Aromatic vs. Aliphatic Substituents: Bulky aryl groups (e.g., naphthalenyl in ) reduce solubility but enhance binding to hydrophobic pockets in enzymes like Tankyrase (TNKS) .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances electrophilicity, promoting covalent interactions with nucleophilic residues in target proteins.
Pharmacological and Binding Profiles
Table 2: Binding and Activity Data for Selected Hydantoins
- Dual TNKS Inhibition : The quinazolinyl-substituted hydantoin exhibits strong binding to TNKS-1/2, with conformational dynamics favoring flexible target interactions.
- Kinase Selectivity: Pyrazole and morpholino substituents (e.g., compound 117 ) enhance kinase selectivity due to hydrogen-bonding with ATP-binding pockets.
Biological Activity
5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique dual heterocyclic structure composed of an imidazolidine ring and a pyrazole moiety. This structural configuration contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 5-methyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione |
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 178.19 g/mol |
| CAS Number | 1421601-85-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or interact with DNA, leading to antimicrobial and antimalarial effects. The precise pathways and molecular interactions are still under investigation, but initial studies suggest:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Antimalarial Effects : Preliminary studies indicate that it may inhibit the growth of malaria parasites, highlighting its potential in treating malaria.
Antimicrobial Studies
A series of in vitro assays were conducted to assess the antimicrobial properties of this compound. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Antimalarial Activity
In studies evaluating antimalarial properties, this compound was tested against Plasmodium falciparum. The results indicated:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
At higher concentrations, the compound showed significant inhibition of parasite growth, indicating its potential as a lead compound for further development in malaria treatment.
Case Study 1: Synergistic Effects with Other Compounds
A study investigated the synergistic effects of combining this compound with traditional antibiotics. The combination therapy demonstrated enhanced efficacy against resistant bacterial strains, suggesting a promising avenue for overcoming antibiotic resistance.
Case Study 2: Toxicity Assessment
A toxicity assessment was performed using animal models to evaluate the safety profile of the compound. Results indicated no significant acute toxicity at therapeutic doses, supporting its potential for clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-step alkylation/acylation reactions. For example, pyrazole-substituted intermediates (e.g., 1-methylpyrazole derivatives) are often prepared using reagents like DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions . Reaction optimization requires testing solvents (e.g., THF, DCM), catalysts (e.g., POCl₃), and temperature gradients (60–120°C). Yield improvements (>20%) are observed when using anhydrous conditions and inert atmospheres to minimize side reactions .
Q. How is structural characterization performed for this compound, and what spectral techniques are critical?
- Methodological Answer : Combined spectroscopic methods are essential:
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
- NMR : ¹H NMR distinguishes methyl groups (δ ~2.0–3.0 ppm) and imidazolidine-dione protons (δ ~4.5–5.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–180 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability considerations for this compound in experimental formulations?
- Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperatures (4–40°C) reveal degradation via hydrolysis of the imidazolidine-dione ring under acidic conditions. Lyophilization or storage at -20°C in inert solvents (e.g., acetonitrile) is recommended for long-term stability .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing analogs of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization or acylation. Tools like Gaussian or ORCA simulate reaction mechanisms, while cheminformatics platforms (e.g., ICReDD) integrate experimental data to refine synthetic routes . For example, optimizing pyrrolidine coupling (as in ) reduced reaction time by 30% via pre-screening reaction coordinates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions (e.g., cell lines, concentration ranges). Systematic approaches include:
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays.
- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity .
Q. How are side products characterized during synthesis, and what steps mitigate their formation?
- Methodological Answer : Side products (e.g., regioisomers or hydrolysis byproducts) are isolated via preparative HPLC or column chromatography and characterized using NMR/MS . Mitigation strategies include:
- Temperature Control : Lowering reaction temperatures reduces undesired alkylation.
- Protecting Groups : Temporarily blocking reactive sites (e.g., NH groups) prevents side reactions .
Q. What methodologies enable SAR studies for imidazolidine-dione derivatives targeting enzyme inhibition?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with substitutions at the pyrazole or imidazolidine-dione moieties. Key steps:
- Analog Design : Introduce substituents (e.g., halogens, aryl groups) via Suzuki coupling or nucleophilic substitution .
- Enzymatic Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular Docking : Predict binding modes using PDB structures (e.g., ) to guide rational design .
Q. How do solvent and catalyst choices impact regioselectivity in pyrazole-functionalized imidazolidine-diones?
- Methodological Answer : Polar solvents (e.g., DMF) favor nucleophilic attack at the pyrazole C4 position, while non-polar solvents (e.g., toluene) promote C5 substitution. Catalysts like CuI enhance regioselectivity in cross-coupling reactions by stabilizing transition states .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
